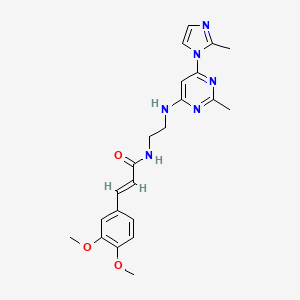

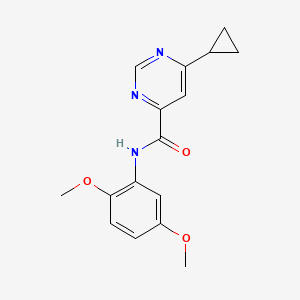

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.

BenchChem offers high-quality 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Spectral Analysis

A study demonstrated the synthesis of derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, indicating valuable biological activities. These derivatives were synthesized from aralkyl/aryl carboxylic acids through a series of steps, including conversion to heterocyclic 1,3,4-oxadiazole nucleophiles and preparation of an electrophile from 4-methylpiperidine. The final compounds were structurally elucidated by spectral data (IR, 1H-NMR, and EI-MS) and showed significant antibacterial evaluation results (Aziz‐ur‐Rehman et al., 2017).

Antibacterial and Anticancer Agents

Another research focused on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] as potential central nervous system agents. This synthesis was driven by the recognition of an aminoalkyl(aryl)isobenzofuran moiety common to certain antidepressants. The compounds synthesized displayed marked inhibition of tetrabenazine-induced ptosis, suggesting their potential as central nervous system agents (Bauer et al., 1976).

Antimicrobial Activity

In the realm of antimicrobial research, new pyridine derivatives have been synthesized and evaluated for their antimicrobial activity. These derivatives were created by preparing 2-(p-acetylaminobenzenesulfonylamido)-substituted benzothiazoles from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride. The synthesized compounds exhibited considerable antibacterial activity, indicating their potential as antimicrobial agents (Patel & Agravat, 2009).

Molecular Modeling and Voltammetric Applications

Research into Schiff bases derived from sulfamerazine and piperonal yielded a new compound with potent antibacterial and antifungal activity. Molecular modeling studies highlighted the compound's hydrogen bindings and hydrophobic interactions, providing insights into its mechanism of action (Othman et al., 2019). Additionally, the synthesis of fluorine-substituted spirosteroidalthiazolidin-4-one derivatives of sulfa drugs showed promising antimicrobial activities and voltammetric behavior, suggesting their analytical applications (Makki et al., 2016).

Eigenschaften

IUPAC Name |

3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]oxy-6-methylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-13-4-7-18(20-19-13)25-15-3-2-9-21(12-15)26(22,23)16-5-6-17-14(11-16)8-10-24-17/h4-7,11,15H,2-3,8-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXJIOANSFZGEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)piperidin-3-yl)oxy)-6-methylpyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2883069.png)

![Methyl 4-[(2-oxochromene-3-carbonyl)amino]-2,3-dihydrothiophene-5-carboxylate](/img/structure/B2883072.png)

![3-(N-methylbenzenesulfonamido)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2883074.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2883078.png)

![4-fluoro-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2883079.png)

![2-[3-(4-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2883083.png)

![2-Methoxyethyl 8-methyl-4-oxo-6-phenyl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2883086.png)

![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-4-chloro-benzamide](/img/structure/B2883087.png)